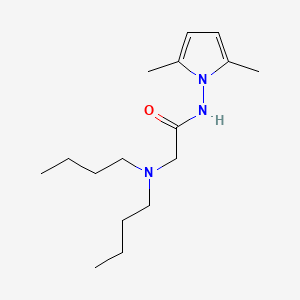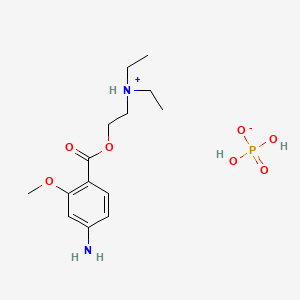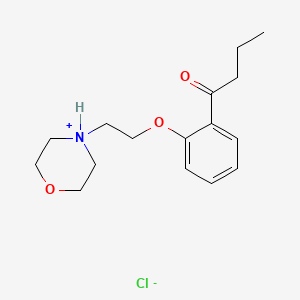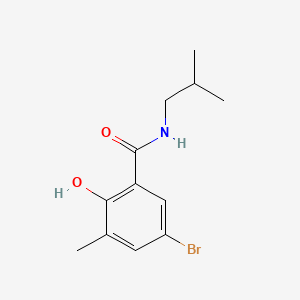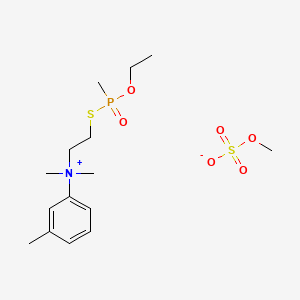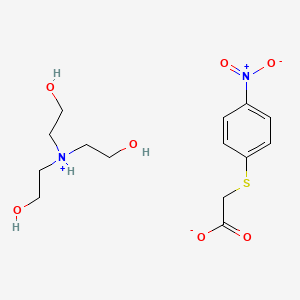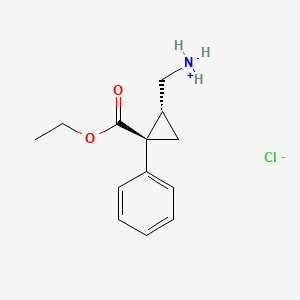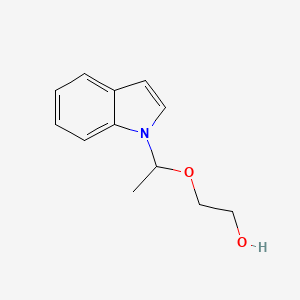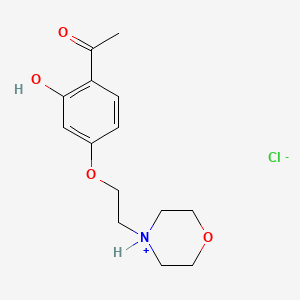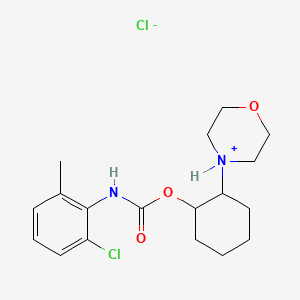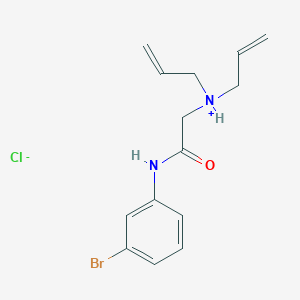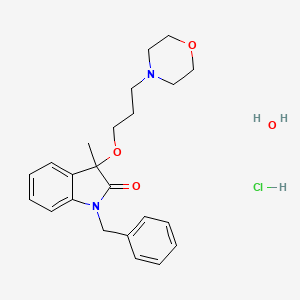
1-Benzyl-3-methyl-3-(3-(morpholino)propoxy)-2-indolinone hydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-methyl-3-(3-(morpholino)propoxy)-2-indolinone hydrochloride hydrate is a complex organic compound that belongs to the class of indolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the morpholino group and the indolinone core structure makes this compound particularly interesting for medicinal chemistry research.
Méthodes De Préparation
The synthesis of 1-Benzyl-3-methyl-3-(3-(morpholino)propoxy)-2-indolinone hydrochloride hydrate typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes:
Formation of the Indolinone Core: This step involves the cyclization of appropriate precursors to form the indolinone structure.
Introduction of the Benzyl and Methyl Groups: These groups are introduced through alkylation reactions.
Attachment of the Morpholino Group: The morpholino group is attached via nucleophilic substitution reactions.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form to enhance its solubility and stability.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-Benzyl-3-methyl-3-(3-(morpholino)propoxy)-2-indolinone hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzyl and morpholino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Benzyl-3-methyl-3-(3-(morpholino)propoxy)-2-indolinone hydrochloride hydrate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholine esterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s disease.
Cancer Research: Some derivatives of this compound have shown cytotoxic activity against various cancer cell lines, making it a candidate for anticancer drug development.
Biological Studies: The compound is used in studying enzyme inhibition and protein-ligand interactions due to its complex structure and functional groups.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-methyl-3-(3-(morpholino)propoxy)-2-indolinone hydrochloride hydrate involves its interaction with specific molecular targets. For instance, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
1-Benzyl-3-methyl-3-(3-(morpholino)propoxy)-2-indolinone hydrochloride hydrate can be compared with other indolinone derivatives such as:
1-Benzyl-3-methyl-4-piperidone: Used in the preparation of fentanyl analogs with analgesic activity.
1-Benzyl-3-methylimidazolium chloride: Known for its use in ionic liquids and various chemical reactions.
The uniqueness of this compound lies in its specific structural features and the presence of the morpholino group, which imparts distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C23H31ClN2O4 |
|---|---|
Poids moléculaire |
435.0 g/mol |
Nom IUPAC |
1-benzyl-3-methyl-3-(3-morpholin-4-ylpropoxy)indol-2-one;hydrate;hydrochloride |
InChI |
InChI=1S/C23H28N2O3.ClH.H2O/c1-23(28-15-7-12-24-13-16-27-17-14-24)20-10-5-6-11-21(20)25(22(23)26)18-19-8-3-2-4-9-19;;/h2-6,8-11H,7,12-18H2,1H3;1H;1H2 |
Clé InChI |
UVAZSJWMYMYQCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3)OCCCN4CCOCC4.O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


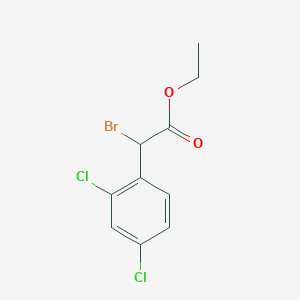
![[(2R,3R,4R,5S,6S,8R,9R,10R,13S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15343448.png)
